Ethyl 8-cyclohexyl-8-oxooctanoate

Description

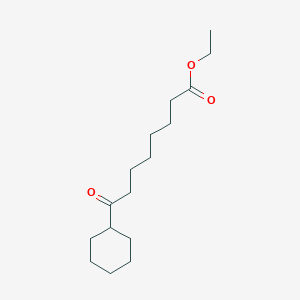

Ethyl 8-cyclohexyl-8-oxooctanoate (CAS: 898753-80-5) is a synthetic ester derivative characterized by an eight-carbon aliphatic chain with a ketone group (oxo) and a cyclohexyl substituent at the 8-position, terminated by an ethyl ester moiety. Its molecular formula is C₁₆H₂₈O₃, with a molecular weight of 268.40 g/mol . The compound is primarily utilized in research settings, as indicated by its availability in laboratory-grade purity (95%) through suppliers like AK Scientific .

Properties

IUPAC Name |

ethyl 8-cyclohexyl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOPHDDUPFVFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645649 | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-80-5 | |

| Record name | Ethyl η-oxocyclohexaneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-cyclohexyl-8-oxooctanoate typically involves the esterification of 8-cyclohexyl-8-oxooctanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyclohexyl-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 8-cyclohexyl-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-cyclohexyl-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The cyclohexyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the parent compound enhances lipophilicity compared to aromatic derivatives like Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, which may exhibit π-π interactions in biological systems .

- Cyclopropyl vs. Cyclohexyl: The smaller cyclopropyl ring in Ethyl 8-cyclopropyl-8-oxooctanoate introduces steric strain, possibly contributing to its discontinuation in commercial catalogs .

Functional Group Variations

- Cyano and Chloro Derivatives: Ethyl 8-cyano-2-oxooctanoate and Ethyl 8-chloro-6-oxooctanoate feature electron-withdrawing groups (cyano, chloro) that enhance electrophilicity, making them reactive intermediates in nucleophilic substitutions .

Biological Activity

Ethyl 8-cyclohexyl-8-oxooctanoate (ECO) is an organic compound characterized by its unique structure, which includes an ester functional group and a cyclohexyl moiety. This compound has garnered attention for its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

ECO has the molecular formula CHO and a molecular weight of 256.4 g/mol. The compound's structure can be represented as follows:

The presence of both the ester and cyclohexyl groups contributes to its hydrophobic characteristics, influencing its solubility and reactivity in biological systems.

The biological activity of ECO is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may engage in biological pathways. The cyclohexyl ring enhances the compound's binding affinity to target sites, potentially modulating enzymatic activity.

Biological Activity Overview

Research indicates that ECO exhibits several biological activities, including:

- Enzyme Modulation : ECO has been studied for its effects on various enzymes, suggesting it may act as an inhibitor or activator depending on the target.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, influencing signaling pathways critical for cellular functions.

- Anticancer Potential : Preliminary studies suggest that ECO may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy.

Research Findings

Several studies have explored the biological activity of ECO, highlighting its potential therapeutic applications:

- Enzyme Interaction Studies : A study demonstrated that ECO could inhibit certain hydrolases, leading to reduced substrate turnover rates. This suggests potential applications in conditions where enzyme inhibition is beneficial.

- Receptor Activity : Research indicated that ECO interacts with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes. This interaction could lead to modulation of pathways involved in inflammation and pain.

- Anticancer Activity : In vitro studies showed that ECO could induce apoptosis in cancer cell lines, indicating a possible role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, ECO was tested against a panel of enzymes involved in metabolic pathways. Results indicated a significant inhibition of lipase activity at concentrations above 50 µM, suggesting its potential use in managing lipid metabolism disorders.

Case Study 2: Anticancer Efficacy

A recent study evaluated the effects of ECO on breast cancer cell lines (MCF-7). The results demonstrated that treatment with ECO led to a dose-dependent decrease in cell viability and increased markers of apoptosis, supporting its candidacy for further development as an anticancer therapeutic.

Comparative Analysis

To better understand the unique properties of ECO, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 8-oxooctanoate | Lacks cyclohexyl group; less hydrophobic | Limited receptor interaction |

| Cyclohexyl 8-oxooctanoate | Similar structure but different ester group | Moderate enzyme modulation |

| 8-Cyclohexyl-8-oxooctanoic acid | Free acid form; generally more reactive | Higher enzymatic reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.